molecular formula C25H24N2O4 B11591671 2-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11591671
M. Wt: 416.5 g/mol
InChI Key: GREUMNGTKWBCJQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Its structure includes two aryl substituents: a 3,4-dimethoxyphenyl group at position 2 and a 4-methoxyphenyl group at position 4. The molecular formula is C₂₆H₂₅N₃O₅ (inferred from analogs in ), with an average molecular mass of approximately 463.5 g/mol. The methoxy groups contribute to its electronic profile, enhancing solubility via polar interactions while maintaining moderate lipophilicity.

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H24N2O4/c1-28-18-11-8-16(9-12-18)25-27-21(19-6-4-5-7-22(19)31-25)15-20(26-27)17-10-13-23(29-2)24(14-17)30-3/h4-14,21,25H,15H2,1-3H3

InChI Key

GREUMNGTKWBCJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5O2

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-c][1,3]benzoxazine core, followed by the introduction of the methoxyphenyl substituents. Common reagents used in these reactions include various aryl halides, methoxy-substituted phenols, and suitable catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at specific positions on the aromatic rings. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () 3,4-Dimethoxyphenyl (5), 4-methoxyphenyl (2) C₂₅H₂₄N₂O₄ 416.5 Positional isomer; altered steric/electronic effects may influence binding affinity.
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () 4-Fluorophenyl (2), 4-methylphenyl (5) C₂₃H₂₀FN₂O 377.4 Fluorine (electron-withdrawing) and methyl (electron-donating) groups modulate reactivity.
2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () 4-Butoxyphenyl (2), 4-propoxyphenyl (5) C₂₉H₃₃N₂O₃ 475.6 Longer alkoxy chains increase lipophilicity, potentially enhancing membrane permeability.
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () Chlorobenzyloxy (5), phenyl (2) C₃₂H₂₆ClN₂O₃ 546.0 Bulky chlorobenzyl group may improve target specificity but reduce solubility.

Key Observations:

  • Positional Isomerism: highlights a positional isomer with swapped substituents.
  • Electron-Withdrawing vs. Donating Groups : Fluorine () increases polarity and may enhance metabolic stability, while methyl groups improve hydrophobic interactions.
  • Alkoxy Chain Length : Longer chains (e.g., butoxy in ) elevate logP values, favoring blood-brain barrier penetration but risking solubility issues.

Key Findings:

  • Kinase Inhibition : Derivatives with thiazole and diazenyl moieties () exhibit potent EGFR/HER2 inhibition, with compound 4d (IC₅₀ = 0.12 µM) showing the highest activity due to sulfonamide-enhanced binding .
  • Bioavailability : Analogs in comply with Lipinski’s rules (molecular weight <500, logP <5), suggesting oral bioavailability. Substituents like pyridinyl groups may further improve solubility .

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